molecular formula C9H13Cl2NO2S B13191878 Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride

Cat. No.: B13191878
M. Wt: 270.18 g/mol
InChI Key: MTGGRXVPEMCILP-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride typically involves the reaction of isopropyl acetate with 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13Cl2NO2S

Molecular Weight

270.18 g/mol

IUPAC Name

propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate;hydrochloride

InChI

InChI=1S/C9H12ClNO2S.ClH/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8;/h5-6H,3-4H2,1-2H3;1H

InChI Key

MTGGRXVPEMCILP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC(=CS1)CCl.Cl

Origin of Product

United States

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